molecular formula C17H26N2O4S B3559782 4-(4-morpholinylcarbonyl)-N,N-dipropylbenzenesulfonamide

4-(4-morpholinylcarbonyl)-N,N-dipropylbenzenesulfonamide

Cat. No.: B3559782
M. Wt: 354.5 g/mol
InChI Key: JMEZCBAMKSNASQ-UHFFFAOYSA-N
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Description

“4-(4-Morpholinylcarbonyl)phenol” is a chemical compound with the empirical formula C11H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . By one-step homopolymerization of MPAP and different dianhydrides, three new polyimides (PIs) were synthesized .


Molecular Structure Analysis

The molecular formula of “4-(4-Morpholinylcarbonyl)phenol” is C11H13NO3 . For “4-Morpholinecarbonyl chloride”, the molecular formula is C5H8ClNO2 .


Chemical Reactions Analysis

The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetrahydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .


Physical and Chemical Properties Analysis

The molecular weight of “4-(4-Morpholinylcarbonyl)phenol” is 207.23 g/mol . For “4-Morpholinecarbonyl chloride”, the molecular weight is 149.57 g/mol .

Properties

IUPAC Name

4-(morpholine-4-carbonyl)-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-9-19(10-4-2)24(21,22)16-7-5-15(6-8-16)17(20)18-11-13-23-14-12-18/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEZCBAMKSNASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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